- meso-Substitution Activates Oxoiron(IV) Porphyrin π-Cation Radical Complex More Than Pyrrole-β-Substitution for Atom Transfer Reaction, Inorganic Chemistry, 2021, 60(5), 3207-3217

Cas no 90-46-0 (Xanthydrol)

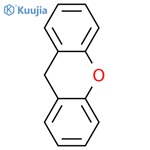

Xanthydrol structure

Nome del prodotto:Xanthydrol

Xanthydrol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 9H-xanthen-9-ol

- 9-Hydroxyxanthene

- C13H10O2

- Xanthydrol

- XANTHYDROL(RG)

- 9-H-xanthen-9-ol

- 9-hydroxy-9H-dibenzo[b,e]pyran

- 9-Xanthenol

- 9-Xanthydrol

- Hydroxyxanthene

- Xanthanol

- Xanthen-9-ol

- Xanthene,hydroxy

- xanthene-9-ol

- Xanthydrol solution

- Xanthene, hydroxy-

- NSC4038

- 7131M69IKF

- Xanthrol

- Xanthydrol, 98%

- Oprea1_119099

- JFRMYMMIJXLMBB-UHFFFAOYSA-N

- WLN: T C666 BO IHJ IQ

- STL283997

- SBB069492

- EINECS 201-996-1

- NSC-4038

- CHEMBL5204890

- CS-W015654

- EN300-19235

- CARBAMICACID2,3-DIBROMOPROPYLESTER

- CCRIS 1640

- FT-0621674

- WLN: T C666 BO IVJ EG D1- AT6N DOTJ

- A843556

- UNII-7131M69IKF

- AS-35115

- BDBM50599588

- X0055

- AMY23624

- SCHEMBL521775

- LS-162422

- MFCD00005057

- BRN 0010395

- InChI=1/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14

- xanthydrol ; 9-Hydroxyxanthene

- NSC 4038

- AKOS000120607

- AI3-01536

- H-9000

- 90-46-0

- Q4021716

- 5-17-04-00502 (Beilstein Handbook Reference)

- DTXSID8059009

- Xanthydrol, for the detection of urea, >=99.0% (HPLC)

- Xanthen-9-ol (6CI, 7CI, 8CI)

- Xanthene alcohol

- NS00008884

-

- MDL: MFCD00005057

- Inchi: 1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H

- Chiave InChI: JFRMYMMIJXLMBB-UHFFFAOYSA-N

- Sorrisi: OC1C2C(=CC=CC=2)OC2C1=CC=CC=2

- BRN: 0010395

Proprietà calcolate

- Massa esatta: 198.06808g/mol

- Carica superficiale: 0

- XLogP3: 1.9

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 0

- Massa monoisotopica: 198.06808g/mol

- Massa monoisotopica: 198.06808g/mol

- Superficie polare topologica: 29.5Ų

- Conta atomi pesanti: 15

- Complessità: 207

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Cristalli bianchi

- Densità: 0.83 g/mL at 20 °C

- Punto di fusione: 127-128 °C (lit.)

- Punto di ebollizione: 275.53°C (rough estimate)

- Punto di infiammabilità: Fahrenheit: 51,8 ° f< br / >Celsius: 11 ° C< br / >

- Indice di rifrazione: 1.6620 (estimate)

- Solubilità: methanol: 0.1 g/mL, clear

- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 29.46000

- LogP: 2.87400

- Colore/forma: ~10% in methanol

- Sensibilità: Light Sensitive

Xanthydrol Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H225-H301 + H311 + H331-H370

- Dichiarazione di avvertimento: P210-P280-P302+P352+P312-P304+P340+P312-P370+P378-P403+P235

- Numero di trasporto dei materiali pericolosi:UN 1230 3/PG 2

- WGK Germania:3

- Codice categoria di pericolo: 11-23/24/25-39/23/24/25

- Istruzioni di sicurezza: S7-S16-S24-S45-S24/25

- CODICI DEL MARCHIO F FLUKA:8-10-23

- RTECS:ZD5710000

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:2-8°C

- TSCA:Yes

- Frasi di rischio:R11

Xanthydrol Dati doganali

- CODICE SA:2932999099

- Dati doganali:

Codice doganale cinese:

2932999099Panoramica:

293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Xanthydrol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | X743650-2.5g |

Xanthydrol |

90-46-0 | 2.5g |

$ 305.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D565789-25g |

Xanthydrol |

90-46-0 | 97% | 25g |

$160 | 2024-05-23 | |

| Enamine | EN300-19235-25.0g |

9H-xanthen-9-ol |

90-46-0 | 99% | 25g |

$173.0 | 2023-05-31 | |

| BAI LING WEI Technology Co., Ltd. | 357778-5G |

Xanthydrol, 98% |

90-46-0 | 98% | 5G |

¥ 509 | 2021-07-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87950-5g |

9H-Xanthen-9-ol |

90-46-0 | 95% | 5g |

¥140.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1043449-25g |

9-Hydroxyxanthene |

90-46-0 | 95% | 25g |

$100 | 2024-06-07 | |

| TRC | X743650-10g |

Xanthydrol |

90-46-0 | 10g |

$ 85.00 | 2022-03-29 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35093-5g |

Xanthydrol |

90-46-0 | 97% | 5g |

284.00 | 2021-06-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017739-5g |

Xanthydrol |

90-46-0 | 97% | 5g |

¥187 | 2024-05-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | X820568-25g |

Xanthydrol |

90-46-0 | 97% | 25g |

968.00 | 2021-05-17 |

Xanthydrol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: (SP-5-12)-Oxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-)-… Solvents: Dichloromethane ; -50 °C

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: m-Chloroperbenzoic acid Catalysts: 5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) Solvents: Acetonitrile , Water ; 20 - 90 min, pH 4.7, 20 °C

Riferimento

- A Highly Reactive P450 Model Compound I, Journal of the American Chemical Society, 2009, 131(28), 9640-9641

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium borohydride ; 0 °C; 30 min, 0 °C; 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters, Angewandte Chemie, 2022, 61(29),

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: 2925284-43-9 Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Hydrogen ; 16 h, 50 bar, 25 °C

1.2 Reagents: Hydrogen ; 16 h, 50 bar, 25 °C

Riferimento

- A Tailored Versatile and Efficient NHC-Based NNC-Pincer Manganese Catalyst for Hydrogenation of Polar Unsaturated Compounds, Angewandte Chemie, 2023, 62(23),

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Cesium fluoride Solvents: Acetonitrile ; 14 h, rt

Riferimento

- Reaction of benzyne with formamides and acetylimidazole, Bulletin of the Chemical Society of Japan, 2011, 84(3), 328-332

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Cesium fluoride Solvents: Acetonitrile ; 15 h, rt

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Riferimento

- Reaction of Benzyne with Salicylaldehydes: General Synthesis of Xanthenes, Xanthones, and Xanthols, Organic Letters, 2009, 11(1), 169-171

Synthetic Routes 16

Xanthydrol Raw materials

Xanthydrol Preparation Products

Xanthydrol Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:90-46-0)9-Hydroxyxanthene

Numero d'ordine:1659515

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:00

Prezzo ($):discuss personally

Xanthydrol Letteratura correlata

-

Anlian Zhu,Tong Wang,Wanlu Feng,Jianji Wang,Lingjun Li RSC Adv. 2020 10 31662

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem. 2012 10 9214

-

3. Syntheses of 9-cyclohepta-2,4,6-trien-1-yl-9H-xanthen-9-ol and related alcohols by a novel umpolung methodIbraheem T. Badejo,Rafik Karaman,Nga Wing Irene Lee,Eric C. Lutz,Maria T. Mamanta,James L. Fry J. Chem. Soc. Chem. Commun. 1989 566

-

Weihang Miao,Pingting Ye,Mengjiao Bai,Zhixin Yang,Suyue Duan,Hengpan Duan,Xuequan Wang RSC Adv. 2020 10 25165

-

Ayesha Jacobs,Luigi R. Nassimbeni,Kanyisa L. Nohako,Gaelle Ramon,Jana H. Taljaard New J. Chem. 2009 33 1960

90-46-0 (Xanthydrol) Prodotti correlati

- 60-82-2(Phloretin)

- 88-26-6(3,5-Di-tert-butyl-4-hydroxybenzyl alcohol)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 829-19-6(2,4-Dimethoxyphenylmethylcarbinol)

- 55-10-7(Vanillylmandelic acid)

- 90-47-1(Xanthone)

- 596-38-3(9-Phenyl-9H-xanthen-9-ol)

- 90-00-6(2-Ethylphenol)

- 90-01-7(Salicyl alcohol)

- 90-46-0(Xanthydrol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90-46-0)Xanthydrol

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):174.0/629.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-46-0)9-Hydroxyxanthene

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta